molecular formula C23H27N3O4S B334760 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate

2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate

Cat. No.: B334760
M. Wt: 441.5 g/mol
InChI Key: KOPXEYSUKDGYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is an organic compound with a complex structure, featuring multiple functional groups. These include two dioxo groups, a propoxyphenyl group, a pyrrolidinyl group, and a carbamimidothioate group.

Preparation Methods

    Formation of the Pyrrolidinyl Core: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propoxyphenyl and Ethoxyphenyl Groups: These groups could be introduced via substitution reactions using corresponding halides or other suitable reagents.

    Formation of the Carbamimidothioate Group: This step might involve the reaction of an amine with isothiocyanate derivatives under controlled conditions.

Chemical Reactions Analysis

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contains several functional groups that can undergo various chemical reactions:

    Oxidation and Reduction: The dioxo groups can participate in redox reactions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The exact mechanism of action for 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is not well-documented. its multiple functional groups suggest it could interact with various molecular targets, potentially inhibiting or activating specific pathways. The dioxo groups might participate in redox reactions, while the aromatic rings could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate include other pyrrolidinyl derivatives and carbamimidothioate compounds. These compounds share structural similarities but differ in the specific substituents attached to the core structure. The uniqueness of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(4-ethoxyphenyl)-N//'-methylcarbamimidothioate

InChI

InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-17(9-13-19)26-21(27)15-20(22(26)28)31-23(24-3)25-16-6-10-18(11-7-16)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,25)

InChI Key

KOPXEYSUKDGYLY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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